molecular formula C13H20N2O B13043065 (3R)-3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL

(3R)-3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL

Cat. No.: B13043065
M. Wt: 220.31 g/mol
InChI Key: AWPBEZOTPHPNID-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmacology. The compound features an amino group, a pyrrolidinylphenyl group, and a propanol backbone, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-pyrrolidinylbenzaldehyde and ®-3-amino-1-propanol.

    Condensation Reaction: The aldehyde group of 4-pyrrolidinylbenzaldehyde reacts with the amino group of ®-3-amino-1-propanol under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalysts and automated processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to modify the amino group or the aromatic ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution may yield various derivatives with modified functional groups.

Scientific Research Applications

    Chemistry: As a chiral building block for the synthesis of complex molecules.

    Biology: As a probe to study biological processes involving amino and hydroxyl groups.

    Medicine: As a potential therapeutic agent or precursor for drug development.

    Industry: As an intermediate in the synthesis of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups may form hydrogen bonds with biological macromolecules, influencing their activity. The pyrrolidinylphenyl group may interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL: The enantiomer of the compound with similar but distinct biological activities.

    3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL: The racemic mixture of the compound.

    3-Amino-3-(4-piperidinylphenyl)propan-1-OL: A similar compound with a piperidinyl group instead of a pyrrolidinyl group.

Uniqueness

(3R)-3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or racemic mixture. The presence of the pyrrolidinyl group also imparts distinct chemical properties compared to similar compounds with different substituents.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

(3R)-3-amino-3-(4-pyrrolidin-1-ylphenyl)propan-1-ol

InChI

InChI=1S/C13H20N2O/c14-13(7-10-16)11-3-5-12(6-4-11)15-8-1-2-9-15/h3-6,13,16H,1-2,7-10,14H2/t13-/m1/s1

InChI Key

AWPBEZOTPHPNID-CYBMUJFWSA-N

Isomeric SMILES

C1CCN(C1)C2=CC=C(C=C2)[C@@H](CCO)N

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C(CCO)N

Origin of Product

United States

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